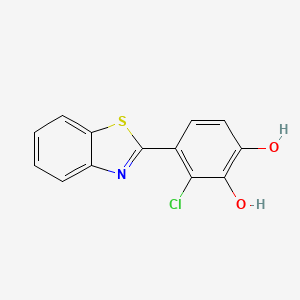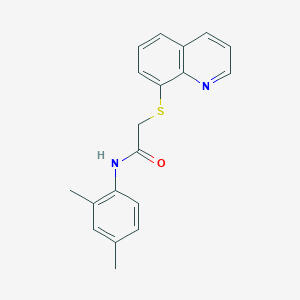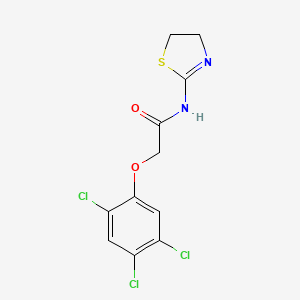![molecular formula C14H12ClN3OS B5767412 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)
2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPB is a thioamide derivative that has been synthesized using various methods and has been found to exhibit promising biological activities, making it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is not fully understood, but it has been suggested that it acts by inhibiting the activity of protein kinase C, an enzyme that plays a key role in cellular signaling pathways. 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Biochemical and Physiological Effects
2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has also been found to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has been found to exhibit significant biological activities. However, 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has some limitations, including its low solubility in water and its potential toxicity, which may limit its use in vivo.
Orientations Futures
For research include the development of new synthetic methods to increase the yield and purity of 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, the investigation of its potential as a neuroprotective agent, and the development of new formulations to improve its solubility and reduce toxicity. Furthermore, 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide could be used as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Méthodes De Synthèse
2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide can be synthesized using various methods, including the reaction between 2-chlorobenzoyl chloride and 6-methyl-2-pyridinylamine followed by the introduction of a thioamide group. Another method involves the reaction between 2-chlorobenzoyl isothiocyanate and 6-methyl-2-pyridinylamine. These methods have been optimized to increase the yield and purity of 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide.
Applications De Recherche Scientifique
2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor, antifungal, and antibacterial activities. 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has also been investigated for its potential as a neuroprotective agent and as an inhibitor of protein kinase C. Furthermore, 2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-5-4-8-12(16-9)17-14(20)18-13(19)10-6-2-3-7-11(10)15/h2-8H,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLHTIQGFZOWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5767333.png)

![3-allyl-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5767348.png)


![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-ethoxyphenoxy}-N-phenylacetamide](/img/structure/B5767366.png)

![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5767379.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)
![4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)


